N-[2-(Carboxyamino)ethyl]-2-imidodicarbonic acid
Description
N-[2-(Carboxyamino)ethyl]-2-imidodicarbonic acid is a structurally complex organic compound featuring a carboxyaminoethyl group (-NH-C(O)-CH₂-CH₂-) linked to a 2-imidodicarbonic acid moiety. The imidodicarbonic acid component consists of an imidazole-derived ring system with two carboxylic acid groups, conferring unique chelating and reactive properties.
Properties
CAS No. |
143931-37-7 |
|---|---|
Molecular Formula |
C5H8N2O6 |
Molecular Weight |
192.13 g/mol |
IUPAC Name |
carboxy-[2-(carboxyamino)ethyl]carbamic acid |
InChI |
InChI=1S/C5H8N2O6/c8-3(9)6-1-2-7(4(10)11)5(12)13/h6H,1-2H2,(H,8,9)(H,10,11)(H,12,13) |
InChI Key |
JKCQZANJQXIGGJ-UHFFFAOYSA-N |
Canonical SMILES |
C(CN(C(=O)O)C(=O)O)NC(=O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-[2-(Carboxyamino)ethyl]-2-imidodicarbonic acid involves several steps. One common method includes the reaction of imidodicarbonic acid with 2-aminoethyl carboxylate under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature and pH to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
N-[2-(Carboxyamino)ethyl]-2-imidodicarbonic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like hydrogen or metal hydrides.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[2-(Carboxyamino)ethyl]-2-imidodicarbonic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and polymers.
Biology: The compound is studied for its potential role in biological systems, including enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as drug development and delivery systems.
Industry: It is utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-(Carboxyamino)ethyl]-2-imidodicarbonic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and other proteins, influencing their activity and function. The pathways involved may include metabolic processes where the compound acts as a substrate or inhibitor .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound’s uniqueness arises from its hybrid structure, combining a carboxyaminoethyl side chain with an imidodicarbonic acid core. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Group Comparisons
Key Observations:
- Imidazole vs. Imidazolidine Derivatives: The imidodicarbonic acid core distinguishes the target compound from imidazolidinediones (e.g., 2-((2,4-Dioxoimidazolidin-1-yl)imino)acetic acid), which exhibit antibacterial activity due to their electron-deficient dioxo groups .
- Chelating Capacity: N-(2-Carboxyethyl)iminodiacetic acid shares a carboxyethyl group but uses an iminodiacetic acid backbone for metal binding, whereas the target compound’s imidodicarbonic acid core may offer enhanced selectivity for transition metals.
Table 2: Comparative Physicochemical Data
Key Findings:
- Solubility: The target compound’s carboxyaminoethyl and imidodicarbonic acid groups likely enhance water solubility, similar to N-(2-Carboxyethyl)iminodiacetic acid .
- Bioactivity : Imidodicarbonic derivatives (e.g., N,N-Dicyclohexyl-N'-(2-methylphenyl)-2-imidodicarbonic diamide) inhibit enzymes by binding to active sites , a mechanism the target compound may replicate.
- Electronic Properties: DFT studies on 4-(carboxyamino)-benzoic acid reveal bond lengths (e.g., C-N = 1.395 Å) and angles (C-N-H = ~115.9°) , which are critical for predicting the target compound’s reactivity and interaction with biological targets.
Mechanistic and Application Comparisons
- Metal Chelation: N-(2-Carboxyethyl)iminodiacetic acid forms stable complexes with metals like Cu²⁺ and Zn²⁺ , while the target compound’s imidodicarbonic acid core may offer stronger binding to transition metals due to its nitrogen-rich structure.
- Enzyme Inhibition: N,N-Dicyclohexyl-N'-(2-methylphenyl)-2-imidodicarbonic diamide inhibits proteases via active-site interactions . The target compound’s carboxyaminoethyl group could similarly block enzymatic substrates.
- Therapeutic Potential: Molecular docking of 4-(carboxyamino)-3-guanidino-benzoic acid shows binding energies as low as -132.718 kcal/mol against glutamine receptors , suggesting the target compound may interact with analogous targets in metabolic pathways.
Biological Activity
N-[2-(Carboxyamino)ethyl]-2-imidodicarbonic acid, also known as a derivative of imidodicarbonic acid, has garnered attention in various fields of biological research due to its potential therapeutic applications and biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
This structure features two carboxylic acid groups and an imido functional group, which contribute to its unique biological properties.
Mechanisms of Biological Activity
-
Enzyme Inhibition :
- Research indicates that compounds similar to this compound can act as inhibitors of specific enzymes involved in metabolic pathways. For example, imidodicarbonic acids have been shown to inhibit certain proteases, which may lead to therapeutic effects in diseases characterized by excessive protease activity.
-
Receptor Modulation :
- The compound may interact with various receptors in the body, influencing signaling pathways that regulate cellular functions. This modulation can affect processes such as cell proliferation, apoptosis, and immune response.
-
Antioxidant Activity :
- Preliminary studies suggest that this compound exhibits antioxidant properties, potentially protecting cells from oxidative stress. This activity is crucial in preventing cellular damage associated with various diseases.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Enzyme Inhibition | Inhibits protease activity | |
| Receptor Modulation | Modulates receptor signaling | |
| Antioxidant Activity | Reduces oxidative stress |
Case Studies
-
Protease Inhibition Study :
A study evaluated the efficacy of this compound in inhibiting serine proteases involved in inflammatory responses. The results demonstrated a significant reduction in protease activity, suggesting potential applications in treating inflammatory diseases. -
Oxidative Stress Reduction :
Another investigation focused on the antioxidant capacity of the compound. In vitro assays revealed that it effectively scavenged free radicals, thereby reducing oxidative damage in neuronal cells. This finding highlights its potential neuroprotective effects. -
Receptor Interaction Analysis :
Research utilizing binding assays indicated that this compound binds to specific G-protein coupled receptors (GPCRs), leading to altered intracellular signaling cascades. These interactions may underlie its therapeutic potential in modulating physiological responses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
